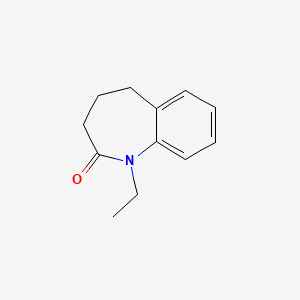

1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

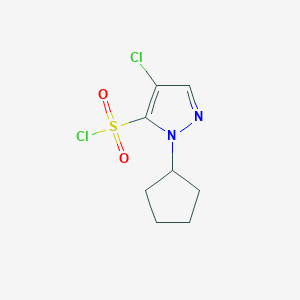

1-Ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a derivative of benzazepines . Benzazepines are biologically important heterocyclic systems, and their hydrogenated derivatives, in which the azepine ring is annulated with the benzene ring, have been known since the beginning of the last century .

Synthesis Analysis

An effective approach to the synthesis of 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has been developed based on N-acyl-N-ethylaniline . This compound was obtained from N-ethylaniline with a yield of 62%, which was subjected to intramolecular alkylation at the ortho position of the aromatic ring under the conditions of the Friedel-Crafts reaction .Molecular Structure Analysis

The molecular formula of 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is C12H15NO . The structure of benzazepines can be divided into three types of isomeric structures: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III .Chemical Reactions Analysis

The synthesis of 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Applications De Recherche Scientifique

Anticonvulsant Activity

A series of new 1,3,4,5-tetrahydro-6-alkoxy-2H-1-benzazepin-2-one derivatives were synthesized and screened for their anticonvulsant activities . The results of these tests showed that 1,3,4,5-tetrahydro-6-octyloxy-2H-1-benzazepin-2-one was the most promising compound, with a median effective dose (ED 50) of 20.4 mg/kg, and protective index (PI) value of 20.1 in the maximal electroshock (MES) test . This is much higher than the PI value of the prototype antiepileptic drug carbamazepine (PI = 8.1), phenytoin (PI = 6.9), phenobarbital (PI = 3.2), and sodium valproate (PI = 1.6) .

Anti-anxiety and Anti-seizure Properties

Benzazepine derivatives, which include 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, exhibit a broad spectrum of pharmacological activity . Many members of this family are widely used as anticonvulsant, anti-anxiety, anti-seizures, analgesic, sedative, antidepressive and hypnotic, or anti-inflammatory agents .

Antiparasitic Properties

Recent studies have shown that paullone-derived compounds, which are structurally similar to 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, also exhibit antiparasitic properties . For example, the N (5)-substituted paullone showed pronounced inhibition of the bloodstream form of Trypanosoma brucei brucei parasites .

Inhibition of Cyclin-dependent Kinases and Glycogen Synthase Kinase-3 (GSK-3)

Paullones, which are structurally similar to 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, are used as biochemical tools to inhibit cyclin-dependent kinases and glycogen synthase kinase-3 (GSK-3) .

Intermediate in the Synthesis of Benazepril Hydrochloride

3-Bromo-1,3,4,5-tetrahydro-2H-benzo [b]azepin-2-one, which is structurally similar to 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, is an intermediate in the synthesis of Benazepril Hydrochloride . Benazepril Hydrochloride is a first-line antihypertensive drug recommended by the WHO .

Potential Use in the Development of New Anticancer Agents

There is ongoing research into the potential use of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in the development of new anticancer agents .

Mécanisme D'action

While the specific mechanism of action for 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is not mentioned in the sources, benzazepine derivatives are known to exhibit a broad spectrum of pharmacological activity . They can be promising for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .

Propriétés

IUPAC Name |

1-ethyl-4,5-dihydro-3H-1-benzazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-13-11-8-4-3-6-10(11)7-5-9-12(13)14/h3-4,6,8H,2,5,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDSBKHGQYOLGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCCC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818752 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2639962.png)

![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2639964.png)

![1-methyl-5-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)-4-(thiophen-2-yl)pyridin-2(1H)-one](/img/structure/B2639965.png)

![Methyl 4-([ethoxy(oxo)acetyl]amino)benzoate](/img/structure/B2639966.png)

![2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2639967.png)

![(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2639973.png)

![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2639976.png)

![cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2639984.png)